molecular formula C16H15ClN4O2 B6607721 3-{[4-(methylamino)quinazolin-2-yl]amino}benzoicacidhydrochloride CAS No. 2839138-78-0

3-{[4-(methylamino)quinazolin-2-yl]amino}benzoicacidhydrochloride

Cat. No.: B6607721
CAS No.: 2839138-78-0
M. Wt: 330.77 g/mol
InChI Key: SDFKDJDXHLCWPM-UHFFFAOYSA-N
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Description

3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride is a chemical compound that has gained attention in the scientific community in recent years.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride typically involves the reaction of 4-(methylamino)quinazoline-2-amine with 3-aminobenzoic acid in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted green processes to enhance yield and reduce environmental impact. These methods are designed to be efficient and sustainable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with different functional groups, while reduction reactions may produce amine derivatives .

Scientific Research Applications

3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride has a wide range of scientific research applications, including:

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and disrupt its function, leading to cell death. It may also inhibit specific enzymes and signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    3-amino-2-methyl-quinazolin-4(3H)-one: This compound shares a similar quinazoline core structure and is known for its anticancer and antimicrobial activities.

    4-(methylamino)quinazoline-2-amine: This compound is a precursor in the synthesis of 3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride and has similar biological activities.

Uniqueness

3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with DNA and disrupt cellular processes makes it a promising candidate for further research and development .

Properties

IUPAC Name

3-[[4-(methylamino)quinazolin-2-yl]amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2.ClH/c1-17-14-12-7-2-3-8-13(12)19-16(20-14)18-11-6-4-5-10(9-11)15(21)22;/h2-9H,1H3,(H,21,22)(H2,17,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFKDJDXHLCWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC2=CC=CC=C21)NC3=CC=CC(=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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